Cas no 125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-)

2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- structure
125590-76-3 structure
Product Name:2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
CAS No:125590-76-3
MF:C21H32N2O2
MW:344.490985870361
CID:221164
PubChem ID:14299609
Update Time:2025-04-19

2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Chemical and Physical Properties

Names and Identifiers

    • 2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
    • 16β-Hydroxy Stanozolol
    • (5a,16b,17b)-17-methyl-2H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
    • 16B-HYDROXY STANOZOLOL
    • 17α-methyl-5α-androstano-[3,2-c]-pyrazol-16β,17β-diol
    • 16Beta-Hydroxy Stanozolol
    • 16β-hydroxy-stanozolol
    • 16-hydroxystanozolol
    • IZGBPAAEPVNBGA-BWPSUJIGSA-N
    • Cyclopenta[7,8]phenanthro[2,3-c]pyrazole, 2'H-androst-2-eno[3,2-c]pyrazole-16,17-diol deriv.
    • 16.BETA.-OH-STANOZOLOL
    • 16beta-Hydroxystanozolol
    • (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0^{2,10}.0^{4,8}.0^{14,18}]icosa-4(8),5-diene-16,17-diol
    • UNII-36IB762TU4
    • 439791-84-1
    • 16b-OH-stanozolol
    • 2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL, 17-METHYL-, (5.ALPHA.,16.BETA.,17.BETA.)-
    • 36IB762TU4
    • CHEBI:166767
    • 16-OH-STANOZOLOL
    • 16.BETA.-HYDROXYSTANOZOLOL
    • 125590-76-3
    • NS00096925
    • Q27256568
    • (5a,16b,17b)-17-methyl-'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
    • (5.ALPHA.,16.BETA.,17.BETA.)-17-METHYL-2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL
    • (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol
    • DTXSID501023503
    • 16b-Hydroxystanozolol
    • Inchi: 1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1
    • InChI Key: IZGBPAAEPVNBGA-BWPSUJIGSA-N
    • SMILES: O[C@@]1(C)[C@H](C[C@H]2[C@@H]3CC[C@H]4CC5=C(C=NN5)C[C@]4(C)[C@H]3CC[C@@]21C)O

Computed Properties

  • Exact Mass: 344.24600
  • Monoisotopic Mass: 346.262028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 0
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.8
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.41
  • Boiling Point: 481.5°C at 760 mmHg
  • Flash Point: 245°C
  • Refractive Index: 1.705
  • PSA: 69.14000
  • LogP: 3.08890

2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Related Literature

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.